(2S,4S)-4-Fluoropyrrolidine-2-carboxamide

Description

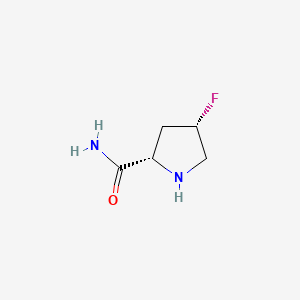

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,4S)-4-fluoropyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FN2O/c6-3-1-4(5(7)9)8-2-3/h3-4,8H,1-2H2,(H2,7,9)/t3-,4-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTORPRXIWIVFS-IMJSIDKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90892350 | |

| Record name | (2S,4S)-4-Fluoropyrrolidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748165-40-4 | |

| Record name | (2S,4S)-4-Fluoropyrrolidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Control and Enantioselective Aspects in 2s,4s 4 Fluoropyrrolidine 2 Carboxamide Synthesis

Importance of Maintaining High Stereochemical Purity

The synthesis of single-enantiomer compounds is a cornerstone of modern medicinal chemistry and drug development. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles because they interact with the body's chiral systems—such as enzymes and receptors—in distinct ways. nih.gov One enantiomer may produce the desired therapeutic effect, while the other could be inactive, less potent, exhibit different effects, or even be toxic. nih.gov Therefore, achieving high stereochemical purity is essential to optimize therapeutic value and minimize potential adverse effects.

In the case of fluorinated pyrrolidines like (2S,4S)-4-Fluoropyrrolidine-2-carboxamide, the introduction of a fluorine atom significantly influences the molecule's conformation and properties. nih.govbeilstein-journals.org The fluorine atom's high electronegativity induces stereoelectronic effects, such as the gauche effect and anomeric effects, which can enforce a specific puckering of the five-membered pyrrolidine (B122466) ring. nih.govbeilstein-journals.orgresearchgate.net This conformational rigidity can enhance binding affinity to target proteins and improve metabolic stability, making these compounds valuable as non-natural amino acids for incorporation into peptides and other bioactive molecules. nih.govbeilstein-journals.orgchemimpex.com

The practical importance of stereoisomeric purity is clearly demonstrated in the development of positron emission tomography (PET) imaging agents. For instance, (4S)-4-(3-[¹⁸F]Fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG), a closely related analogue, is used to detect various cancers by measuring the activity of the xC⁻ transporter system. plos.orgresearchgate.net To ensure the quality and safety of [¹⁸F]FSPG for clinical use, it is imperative to synthesize the correct (2S,4S) stereoisomer and to have robust analytical methods, such as chiral HPLC, to confirm its high stereoisomeric purity. plos.orgnih.gov Similarly, the (2S,4S) scaffold has been identified as a promising pharmacophore for developing new FAP-targeted radioligands for cancer diagnosis, where maintaining the correct stereochemistry is key to its efficacy. nih.gov

Catalyst Development for Enantioselective Syntheses of Fluorinated Pyrrolidines

Achieving high enantioselectivity in the synthesis of fluorinated pyrrolidines relies heavily on the development of sophisticated chiral catalysts. These catalysts create a chiral environment that favors the formation of one enantiomer over the other. Research has led to a variety of successful catalytic systems, including both organocatalysts and metal-based catalysts.

One prominent class of organocatalysts used for these transformations is chiral Brønsted acids, particularly BINOL-derived phosphoric acids (CPAs). For example, in the enantioselective intramolecular aza-Michael reaction to form a chiral pyrrolidine ring, the (S)-TRIP catalyst has proven highly effective. nih.govacs.org Studies have shown that while several catalysts can facilitate the reaction, the choice of catalyst has a dramatic impact on the enantiomeric excess (ee) of the product. nih.govacs.org

| Entry | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | CPA II | 79 | 23 |

| 2 | Anthracenyl-derived CPA III | Excellent | 32 |

| 3 | (S)-TRIP-derived catalyst IV | 86 | 95 |

| 4 | Triflimide V | - | Remarkable Decrease |

| Data derived from studies on the enantioselective intramolecular aza-Michael reaction to form chiral pyrrolidine intermediates. nih.govacs.org |

Beyond Brønsted acids, metal-based Lewis acid catalysts have also been extensively developed for asymmetric fluorination. The first catalytic enantioselective fluorination was achieved using a titanium-TADDOLato complex to catalyze the fluorination of β-ketoesters with Selectfluor®, achieving up to 90% ee. acs.org Since this pioneering work, other metallic complexes have been successfully employed. Nickel complexes with DBFOX-Ph ligands have demonstrated extremely high enantioselectivity (93–99% ee) in the fluorination of cyclic β-ketoesters. acs.org Similarly, cationic palladium complexes have been used for the enantioselective fluorination of α-cyano esters with NFSI as the fluorine source, yielding products with excellent enantiomeric excesses (85–99% ee). acs.org The development of these diverse catalytic systems provides synthetic chemists with a powerful toolkit to construct stereochemically pure fluorinated pyrrolidines. mdpi.comresearchgate.net

Impact of Reaction Conditions on Stereochemical Outcomes and Enantioselectivity

Temperature is another critical variable. In the (S)-TRIP-catalyzed intramolecular aza-Michael reaction, conducting the reaction at room temperature was found to be optimal for achieving high enantioselectivity (95% ee). acs.org In other systems, reactions are often cooled to low temperatures (e.g., -78 °C) during the addition of reagents to maximize stereochemical control by slowing down competing, non-selective reaction pathways. nih.govnih.gov

The nature and amount of reagents used also have a direct impact. For example, in TiCl₄-catalyzed multicomponent reactions to form substituted pyrrolidines, the use of 1.2 equivalents of the Lewis acid was specified. nih.gov In the synthesis of a fluorinated glutamic acid analogue, the fluorination step using diethylaminosulfur trifluoride (DAST) was performed at -78°C and then warmed to room temperature over several days, highlighting a carefully controlled temperature profile. plos.orgnih.gov The choice of the fluorinating agent itself is also critical, with reagents like Selectfluor® and NFSI becoming standards in modern enantioselective fluorination due to their effectiveness and stability. acs.org The interplay of these conditions must be carefully optimized for each specific synthetic route to ensure the formation of this compound with the highest possible stereochemical purity.

Derivatization and Chemical Transformations of the 2s,4s 4 Fluoropyrrolidine 2 Carboxamide Scaffold

N-Protection Strategies (e.g., Fmoc) for Synthetic Utility

In the stepwise assembly of peptides and other complex molecules, the protection of reactive functional groups is paramount to prevent unwanted side reactions. For the (2S,4S)-4-Fluoropyrrolidine-2-carboxamide scaffold, the secondary amine of the pyrrolidine (B122466) ring is a key site for derivatization. Protecting this amine is crucial for controlled, sequential bond formation.

One of the most widely employed amine-protecting groups in modern synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS), is the 9-fluorenylmethoxycarbonyl (Fmoc) group. chemimpex.comchemimpex.com The corresponding carboxylic acid, (2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid, is a commercially available and frequently used derivative. chemimpex.comiris-biotech.dejk-sci.com

The utility of the Fmoc group stems from its base-lability; it is stable to the acidic conditions often used to remove other protecting groups but can be readily cleaved by treatment with a mild base, such as piperidine. This orthogonality allows for the selective deprotection of the pyrrolidine nitrogen, enabling it to be coupled with other synthetic units. The incorporation of fluorine into the proline ring can enhance the biological activity and metabolic stability of the final peptide, making Fmoc-protected fluoroprolines valuable tools in drug development. chemimpex.comchemimpex.comacs.org The commercial availability of Fmoc-protected fluoroprolines facilitates their direct use in both laboratory and industrial settings for creating novel peptide-based therapeutics. ljmu.ac.uk

Table 1: N-Protection of the (2S,4S)-4-Fluoropyrrolidine Scaffold

| Protecting Group | Structure | Key Features | Typical Application |

|---|---|---|---|

| Fmoc | 9-Fluorenylmethoxycarbonyl | Base-labile, UV-active | Solid-Phase Peptide Synthesis (SPPS) |

| Boc | tert-Butoxycarbonyl | Acid-labile | Solution-phase and solid-phase synthesis |

Conversion to Diverse Functional Groups

The C2-carboxamide group of this compound is a versatile precursor that can be transformed into several other key functional groups, significantly broadening the scaffold's synthetic applications.

Pyrrolidine-2-carbonitriles

The dehydration of the primary carboxamide yields the corresponding pyrrolidine-2-carbonitrile. This transformation is a fundamental step in the synthesis of a class of potent enzyme inhibitors. nih.gov The nitrile group can act as a key pharmacophore, often interacting with the active site of enzymes.

The conversion is typically achieved using a variety of dehydrating agents. Common reagents for this purpose include phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (TFAA), or oxalyl chloride in combination with a base. researchgate.netorganic-chemistry.orgrsc.org This reaction provides access to (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile, a crucial intermediate for inhibitors of dipeptidyl peptidase-4 (DPP-4) and Fibroblast Activation Protein (FAP). nih.govmdpi.comproquest.comnih.gov

Pyrrolidine-2-carboxylate Methyl Esters

The carboxamide can be converted to a methyl ester through a two-step process involving hydrolysis followed by esterification. First, the amide is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid. nih.goved.ac.uk

Subsequently, the carboxylic acid can be esterified to the methyl ester. A common and straightforward method is the Fischer esterification, which involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction produces (2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate. labshake.com Esters are valuable intermediates in organic synthesis, often used in coupling reactions or as precursors for other functional groups.

N-Methoxy-N-methylcarboxamides (Weinreb Amides)

Another important derivative accessible from the carboxylic acid intermediate is the N-methoxy-N-methylamide, commonly known as a Weinreb amide. mychemblog.comwikipedia.org Weinreb amides are highly valued synthetic intermediates because they react with organometallic reagents (like Grignard or organolithium reagents) to produce ketones without the common side reaction of over-addition to form a tertiary alcohol. mychemblog.comunito.it

To synthesize the Weinreb amide, the (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid is coupled with N,O-dimethylhydroxylamine hydrochloride. orientjchem.org This reaction requires an activating agent or coupling reagent, such as a carbodiimide (e.g., DCC, EDC) or other peptide coupling agents, to facilitate amide bond formation. wikipedia.orgunito.it The resulting (2S,4S)-4-Fluoro-N-methoxy-N-methylpyrrolidine-2-carboxamide is a stable intermediate that can be used to introduce a variety of acyl groups into molecules.

Table 2: Summary of Functional Group Transformations from the Carboxamide

| Starting Functional Group | Target Functional Group | Typical Reagents | Significance of Product |

|---|---|---|---|

| Carboxamide | Carbonitrile | Trifluoroacetic anhydride (TFAA), P₂O₅ | Key intermediate for DPP-4 and FAP inhibitors nih.govmdpi.com |

| Carboxamide | Carboxylic Acid | H₃O⁺ or OH⁻ (hydrolysis) | Precursor for esters and Weinreb amides nih.goved.ac.uk |

| Carboxylic Acid | Methyl Ester | CH₃OH, H⁺ (e.g., H₂SO₄) | Versatile synthetic intermediate masterorganicchemistry.comlabshake.com |

| Carboxylic Acid | Weinreb Amide | HN(OCH₃)CH₃·HCl, Coupling agent (e.g., EDC) | Controlled synthesis of ketones mychemblog.comwikipedia.org |

Incorporation into Complex Molecular Architectures

The true value of the this compound scaffold and its derivatives is demonstrated by their successful incorporation into larger, biologically active molecules. nih.govresearchgate.net The functional group handles at the C2 and N1 positions allow for its integration as a key structural motif in drug discovery.

A prominent example is the use of (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile in the development of inhibitors for serine proteases like DPP-4 and FAP, which are targets for type 2 diabetes and cancer, respectively. nih.govmdpi.comproquest.comnih.gov In these inhibitors, the pyrrolidine scaffold is typically N-acylated with a larger, often heterocyclic, moiety that provides additional binding interactions with the target enzyme. The nitrile group forms a key interaction, often a reversible covalent bond, with the catalytic serine residue in the enzyme's active site. Research has shown that the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold is a promising pharmacophore for designing FAP-targeted radioligands for cancer diagnosis and therapy. mdpi.comnih.gov

The synthesis of these complex molecules often involves coupling the N-acylated pyrrolidine derivative with other fragments, showcasing the modularity of this approach. The stereochemistry and the presence of the fluorine atom on the pyrrolidine ring are critical for achieving high potency and selectivity. nih.gov

Applications of 2s,4s 4 Fluoropyrrolidine 2 Carboxamide As a Chiral Building Block

Construction of Stereochemically Defined Complex Organic Molecules

The utility of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide as a chiral building block is fundamentally linked to the conformational constraints imposed by the fluorine atom. The presence of the electronegative fluorine atom at the C4-position of the pyrrolidine (B122466) ring with an S-configuration preferentially stabilizes a Cγ-exo ring pucker. This predictable conformational bias is crucial for transferring stereochemical information during a synthetic sequence, allowing for the construction of complex molecules with a high degree of stereocontrol.

The rigid pyrrolidine scaffold of this compound can be strategically incorporated into larger molecular frameworks. For instance, it can serve as a chiral template in asymmetric reactions, directing the approach of reagents to a specific face of the molecule. The carboxamide functional group at the C2-position offers a versatile handle for a variety of chemical transformations, including reduction, hydrolysis, or coupling reactions, without compromising the stereochemical integrity of the fluorinated pyrrolidine core.

Research has demonstrated the use of related fluorinated pyrrolidine derivatives in the enantioselective synthesis of complex heterocyclic systems such as fluorinated indolizidinone derivatives. nih.gov In these syntheses, the fluorinated pyrrolidine core acts as a chiral precursor, and its stereochemistry dictates the final stereochemical outcome of the target molecule. The synthesis often involves an intramolecular aza-Michael reaction, where the defined stereochemistry of the fluorinated pyrrolidine directs the formation of new stereocenters with high selectivity. nih.gov

The table below summarizes the key features that make this compound a valuable chiral building block:

| Feature | Description | Implication in Synthesis |

| Fixed Stereochemistry | The compound possesses two defined stereocenters at the C2 and C4 positions (S,S). | Provides a source of chirality for asymmetric synthesis. |

| Conformational Rigidity | The C4-fluoro substituent induces a preferred Cγ-exo pucker of the pyrrolidine ring. | Allows for predictable stereochemical outcomes in subsequent reactions. |

| Functional Group Handles | The carboxamide and the secondary amine provide sites for further chemical modification. | Enables incorporation into larger and more complex molecular structures. |

Utility in the Synthesis of Bioactive Natural Products and Pharmaceutical Agents

The unique structural and electronic properties of this compound and its close derivatives have been exploited in the synthesis of a range of bioactive molecules, from potential pharmaceuticals to analogs of natural products.

A significant application lies in the development of positron emission tomography (PET) tracers. A derivative, (2S,4S)-4-fluoropyrrolidine-2-carbonitrile, has been shown to be a promising pharmacophore for the design of radioligands targeting Fibroblast Activation Protein (FAP), a protein overexpressed in many types of cancer. nih.gov The synthesis of these tracers involves the coupling of the fluorinated pyrrolidine moiety to a chelating agent capable of binding a radionuclide, such as Gallium-68. The specific stereochemistry of the (2S,4S)-isomer was found to be crucial for high binding affinity to FAP. nih.gov

Furthermore, fluorinated pyrrolidines are key components in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. The introduction of the fluorinated pyrrolidine scaffold can enhance the potency and selectivity of these inhibitors.

The utility of this building block also extends to the synthesis of fluorinated analogs of natural products. For example, fluorinated versions of the indolizidine alkaloid lentiginosine (B11785389) have been synthesized using fluorinated pyrrolidine precursors. nih.gov The incorporation of fluorine can modulate the biological activity and pharmacokinetic properties of the natural product, potentially leading to improved therapeutic agents. The synthesis of these analogs relies on the stereocontrolled elaboration of the fluorinated pyrrolidine core.

The following table provides examples of bioactive molecules synthesized using this compound or its close derivatives:

| Bioactive Molecule Class | Specific Example/Target | Role of the Fluorinated Pyrrolidine |

| PET Tracers | FAP-targeted radioligands | Provides the core pharmacophore for binding to the target protein. nih.gov |

| Enzyme Inhibitors | DPP-4 inhibitors | Enhances potency and selectivity. |

| Natural Product Analogs | Fluorinated lentiginosine | Serves as a key chiral building block to introduce fluorine and control stereochemistry. nih.gov |

Role in the Development of Novel Fluorinated Amino Acid Derivatives

This compound is a valuable precursor for the synthesis of novel fluorinated amino acid derivatives, particularly (2S,4S)-4-fluoroproline. nih.gov Fluorinated prolines are of significant interest in peptide and protein chemistry as they can be used to study and modulate peptide conformation, stability, and folding. nih.govraineslab.com

The synthesis of (2S,4S)-4-fluoroproline often starts from the more readily available (2S,4R)-4-hydroxyproline. nih.gov A key step in this transformation is the nucleophilic fluorination with inversion of stereochemistry at the C4 position. This compound can be seen as a synthetic intermediate in this process, where the carboxamide can be hydrolyzed to the corresponding carboxylic acid to yield the desired fluorinated proline. nih.gov

The conversion of the carboxamide to other functional groups allows for the creation of a diverse range of fluorinated amino acid derivatives. For instance, reduction of the carboxamide would yield the corresponding aminomethylpyrrolidine, while dehydration could produce the nitrile derivative, which itself is a useful synthon.

The development of practical and scalable synthetic routes to these fluorinated proline derivatives is an active area of research, with the goal of making these valuable tools more accessible for applications in chemical biology and drug discovery. nih.gov

The table below outlines the relationship between this compound and the synthesis of other fluorinated amino acid derivatives:

| Starting Material | Target Derivative | Key Transformation |

| This compound | (2S,4S)-4-Fluoroproline | Hydrolysis of the carboxamide. nih.gov |

| This compound | (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile | Dehydration of the carboxamide. |

| (2S,4R)-4-Hydroxyproline | (2S,4S)-4-Fluoroproline derivatives | Nucleophilic fluorination with inversion of stereochemistry. nih.gov |

Role in Peptide Chemistry and Protein Engineering

Applications in Solid-Phase Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support. peptide.com The process involves repeated cycles of coupling an N-terminally protected amino acid to the growing peptide chain, followed by the removal of the protecting group to allow the next coupling reaction. nih.gov

The incorporation of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide into a peptide sequence via SPPS typically involves using its N-terminally protected precursor, N-Fmoc-(2S,4S)-4-fluoroproline. This protected amino acid is activated using standard coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate the formation of a peptide bond with the free amine of the resin-bound peptide. peptide.com

The carboxamide functionality at the C-terminus is often generated by using a specific type of resin, such as the Rink Amide resin. researchgate.net Cleavage of the completed peptide from this resin under acidic conditions, typically with trifluoroacetic acid (TFA), yields a peptide with a C-terminal amide. researchgate.net The use of fluorinated proline derivatives like this is compatible with standard SPPS protocols, including both Boc (tert-butyloxycarbonyl) and the more common Fmoc (9-fluorenylmethyloxycarbonyl) strategies. nih.govmdpi.com This compatibility allows for its seamless integration into established synthetic workflows for creating modified peptides.

Enhancing Peptide Performance and Pharmacokinetic Properties

The introduction of fluorinated prolines is a recognized strategy for improving the drug-like properties of peptide-based therapeutics. The unique physicochemical characteristics imparted by fluorine can lead to significant enhancements in metabolic stability and bioavailability.

A primary challenge in the development of peptide drugs is their rapid degradation in vivo by proteases and peptidases. mdpi.com The incorporation of unnatural amino acids, such as (2S,4S)-4-fluoroproline, can enhance metabolic stability. The strong electron-withdrawing nature of the fluorine atom can create a shielding effect, sterically and electronically hindering the approach of metabolic enzymes to the adjacent peptide bonds. This modification can significantly increase the peptide's half-life in biological systems. For example, substituting amide bonds with more stable moieties is a known strategy to increase resistance to enzymatic degradation. mdpi.com While not a direct bond replacement, the conformational constraints imposed by the fluorinated proline ring can similarly protect the peptide backbone from proteolysis.

Bioavailability, the fraction of an administered drug that reaches systemic circulation, is another critical parameter for therapeutic peptides. The properties of (2S,4S)-4-fluoropyrrolidine derivatives have been shown to influence pharmacokinetics favorably. Studies on dipeptidyl peptidase IV (DPP-IV) inhibitors containing a (2S, 4S)-4-fluoro-1-acetyl-pyrrolidine-2-carbonitrile moiety demonstrated favorable pharmacokinetic profiles in rats, dogs, and monkeys following oral administration. nih.gov Similarly, radiolabeled tracers for Fibroblast Activation Protein (FAP) built on a (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold have shown potential as promising diagnostic agents, indicating effective systemic distribution. nih.gov These findings suggest that incorporating the (2S,4S)-4-fluoropyrrolidine structure can contribute to improved absorption and distribution characteristics, which are essential for bioavailability.

Influence on Protein Stability and Folding Pathways

The stereochemistry of proline residues and their analogs has a profound impact on the three-dimensional structure of proteins. The fluorine atom in (2S,4S)-4-fluoroproline exerts a powerful stereoelectronic effect that dictates the puckering of the pyrrolidine (B122466) ring. nih.gov Specifically, the (4S) isomer favors a Cγ-endo ring pucker. plos.org This contrasts with the (4R) isomer, which preferentially adopts a Cγ-exo pucker. plos.orgnih.gov

This conformational preference can be used as a tool for rational protein design. By substituting a natural proline with a fluorinated analog that matches the native pucker, protein stability can be enhanced through a "pre-organization" effect, which lowers the entropic cost of folding. plos.orgscispace.com Conversely, introducing an analog with a mismatched pucker can be destabilizing. In one key study, researchers attempted to incorporate (2S,4S)-4-fluoroproline into human ubiquitin, a protein where the native prolines adopt a Cγ-exo pucker. The attempts failed, whereas the incorporation of (2S,4R)-4-fluoroproline, which favors the matching Cγ-exo pucker, was successful and resulted in a significant increase in the protein's thermal stability. plos.orgnih.gov This highlights the critical influence of the (4S)-fluoro substitution on protein folding and stability.

The electron-withdrawing effect of the fluorine atom also decreases the double-bond character of the preceding peptide bond, which can accelerate the rate-limiting step of cis-trans isomerization around the prolyl bond during protein folding. nih.govd-nb.info

| Property | (2S,4S)-4-Fluoroproline | (2S,4R)-4-Fluoroproline | Reference |

| Preferred Ring Pucker | Cγ-endo | Cγ-exo | plos.org |

| Favored Peptide Bond | cis | trans | plos.org |

| Effect on Ubiquitin Stability (native pucker is Cγ-exo) | Destabilizing (incorporation failed) | Stabilizing (ΔG of -4.71 kJ·mol⁻¹) | nih.gov |

Contribution of Conformational Rigidity to Peptide Properties

The substitution of hydrogen with fluorine at the C4 position of the proline ring significantly restricts its conformational freedom. The gauche effect between the fluorine atom and the ring's carbonyl group or nitrogen atom stabilizes a specific pucker, leading to a more rigid structure. nih.gov As noted, (2S,4S)-4-fluoroproline strongly prefers the Cγ-endo conformation. plos.org

This conformational rigidity is a key contributor to its effects on peptide and protein properties. By locking the backbone into a specific local conformation, the fluorinated residue can pre-organize a peptide strand for binding to a biological target, potentially increasing affinity and specificity. scispace.com For instance, the high FAP-inhibitory potency of molecules containing the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile moiety is attributed to the endo-puckered ring conformation, which is favored for binding. The (4R) isomer, which adopts an exo-pucker, was found to be a significantly weaker inhibitor. nih.gov This demonstrates how the conformational rigidity imparted by the (4S)-fluoro substituent directly translates into enhanced biological function. This principle of using conformationally locked building blocks is a powerful strategy in medicinal chemistry and protein engineering to optimize the performance of bioactive peptides.

Targeting and Pharmacophore Design Utilizing the 2s,4s 4 Fluoropyrrolidine 2 Carboxamide Moiety

Design of Fibroblast Activation Protein (FAP)-Targeted Radioligands

Fibroblast Activation Protein (FAP), a serine protease overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of most epithelial tumors, has become a prime target for cancer diagnosis and therapy. nih.govbldpharm.com Its minimal expression in healthy adult tissues makes it an ideal candidate for targeted radioligands. nih.gov The (2S,4S)-4-fluoropyrrolidine-2-carbonitrile moiety, a derivative of the title compound, has been identified as a highly effective pharmacophore for FAP inhibition. nih.govnih.gov

Researchers have incorporated this scaffold into the design of FAP inhibitors (FAPIs) for Positron Emission Tomography (PET) imaging. A notable example is the development of [68Ga]Ga-SB03045, a radiotracer that utilizes the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile group as its FAP-binding element. nih.gov This design was hypothesized to improve upon existing tracers like [68Ga]Ga-FAPI-04, which contains a 4,4-difluoro-2-pyrrolidinecarbonitrile moiety. nih.gov The rationale was that removing the (4R)-fluoro substituent, which is detrimental to FAP binding, could lead to superior FAP-inhibitory potency. nih.gov

In vitro binding assays confirmed the high affinity of this monofluorinated scaffold. The resulting tracer, natGa-SB03045, demonstrated a potent FAP inhibition with a half-maximal inhibitory concentration (IC50) significantly lower than that of the clinically validated natGa-FAPI-04. nih.gov Furthermore, PET/CT imaging and ex vivo biodistribution studies in tumor xenograft mouse models showed that [68Ga]Ga-SB03045 had a tumor uptake comparable to [68Ga]Ga-FAPI-04. nih.govnih.gov These findings underscore the potential of the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold as a foundational element for developing new FAP-targeted radioligands for both diagnostic imaging and potential future radiotherapeutic applications. nih.govnih.gov

Table 1: In Vitro FAP Inhibition Data

| Compound | FAP-binding Moiety | IC50 (nM) |

|---|---|---|

| natGa-SB03045 | (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile | 1.59 ± 0.45 |

| natGa-FAPI-04 | (2S)-4,4-Difluoropyrrolidine-2-carbonitrile | 4.11 ± 1.42 |

| natGa-SB03058 | (4R)-Thiazolidine-4-carbonitrile | 0.68 ± 0.09 |

This table presents the half-maximal inhibitory concentration (IC50) values, indicating the potency of each compound in inhibiting Fibroblast Activation Protein (FAP) in vitro. Data sourced from a 2023 study on novel FAP-targeted PET tracers. nih.gov

Development of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). semanticscholar.orgsigmaaldrich.com Inhibition of DPP-IV is a validated therapeutic strategy for managing type 2 diabetes mellitus. nih.gov The pyrrolidine (B122466) scaffold is a key structural feature in several established DPP-IV inhibitors, known as "gliptins." nih.gov

The electronic properties conferred by fluorine substitution on the pyrrolidine ring have been shown to be advantageous for DPP-IV inhibition. Structure-activity relationship (SAR) studies reveal that non-fluorinated pyrrolidine analogs are generally less potent than their fluorinated counterparts. nih.gov The DPP-IV binding site contains a lipophilic S1 pocket, which favorably accommodates the fluorinated pyrrolidine moiety. nih.govnih.gov Docking studies indicate that the difluoropyrrolidide fragment establishes beneficial hydrophobic interactions within this S1 pocket. nih.gov

Specifically, a hydrogen bond can form between one of the fluorine atoms on the pyrrolidine ring and the side chains of amino acid residues Ser630 or Tyr631 in the S1 pocket, enhancing binding affinity. nih.gov This is contrasted with hydrophilic substitutions, such as a hydroxyl group, which are not well-tolerated in this lipophilic domain. nih.gov While many developed inhibitors, like vildagliptin, utilize a 2-cyanopyrrolidine moiety, the principles of fluorine substitution to enhance potency are directly applicable. nih.gov The nitrile group of these scaffolds is also critical, forming hydrogen bonds with residues like Tyr547 and Tyr666. nih.gov Therefore, the (2S,4S)-4-fluoropyrrolidine-2-carboxamide framework represents a valuable starting point for designing novel and potent DPP-IV inhibitors.

Structure-Activity Relationship (SAR) Studies of Fluorinated Pyrrolidine Scaffolds in Biological Systems

The structure-activity relationship of fluorinated pyrrolidine scaffolds is highly dependent on the stereochemistry of the fluorine atom, which significantly impacts binding affinity to target enzymes like FAP and DPP-IV.

In the context of FAP inhibition, the orientation of the fluorine atom on the pyrrolidine ring is critical. Studies comparing isomers have demonstrated that the (4S)-fluoropyrrolidine moiety results in potent FAP inhibition, with an IC50 value of 3.3 nM. nih.gov This potency is comparable to the 4,4-difluorinated analog found in FAPI-04, which has an IC50 of 3.2 nM. nih.gov In stark contrast, the (4R)-fluoropyrrolidine isomer almost completely loses its ability to inhibit FAP, exhibiting an IC50 of 1000 nM. nih.gov This highlights a strict stereochemical requirement for the fluorine atom at the C4 position for effective binding to FAP. The unsubstituted pyrrolidine analog is approximately three times less potent (IC50 = 10.3 nM) than the (4S)-monofluoro version, confirming that the 4S-fluoro substitution is beneficial for activity. nih.gov

Table 2: SAR of Pyrrolidine Scaffolds for FAP Inhibition

| Pyrrolidine Substitution | FAP IC50 (nM) | Potency Relative to Unsubstituted |

|---|---|---|

| (4S)-Fluoro | 3.3 | ~3.1x higher |

| (4R)-Fluoro | 1000 | ~97x lower |

| 4,4-Difluoro | 3.2 | ~3.2x higher |

| Unsubstituted | 10.3 | Baseline |

This table illustrates the impact of fluorine substitution and stereochemistry on the inhibitory potency against Fibroblast Activation Protein (FAP). Data is based on (4-quinolinoyl)-glycyl-2-cyanopyrrolidine-based molecules. nih.gov

For DPP-IV inhibitors, fluorination of the pyrrolidine ring is also a key strategy for enhancing potency. The S1 pocket of the DPP-IV active site is hydrophobic, and the introduction of fluorine improves the lipophilic character of the ligand, favoring interaction. nih.govnih.gov A hydrogen bond between the fluorine atom and residues like Ser630 or Tyr631 can further anchor the inhibitor in the active site. nih.gov The superiority of fluorinated over non-fluorinated pyrrolidine analogs in DPP-IV inhibition underscores the positive contribution of fluorine in this context. nih.gov

Role in Antagonist Design for Immune Checkpoint Proteins (e.g., PD-L1)

Information regarding the specific role of the this compound moiety in the design of antagonists for immune checkpoint proteins such as PD-L1 is not available in the reviewed scientific literature. Current strategies for inhibiting the PD-1/PD-L1 pathway primarily involve monoclonal antibodies. nih.gov

Computational and Biophysical Studies of 2s,4s 4 Fluoropyrrolidine 2 Carboxamide and Its Interactions

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For (2S,4S)-4-Fluoropyrrolidine-2-carboxamide and its close analogs, docking studies have been instrumental in understanding their inhibitory mechanism against enzymes like Dipeptidyl Peptidase IV (DPP-4), a key target in the management of type 2 diabetes. nih.govnih.gov

Docking simulations of pyrrolidine-based inhibitors into the active site of DPP-4 reveal critical interactions within its distinct subsites, primarily the S1 and S2 pockets. nih.gov The pyrrolidine (B122466) ring of the inhibitor typically occupies the hydrophobic S1 pocket. The (2S,4S) stereochemistry is crucial for optimal fitting. The fluorine atom at the C4 position can enhance binding affinity through favorable interactions and by influencing the pucker of the pyrrolidine ring, which can pre-organize the molecule into a more favorable conformation for binding. science.gov

The table below summarizes the key interacting residues within the DPP-4 active site that are likely to be important for the binding of this compound, based on studies of analogous compounds.

| DPP-4 Active Site Sub-pocket | Key Interacting Residues | Predicted Interaction with this compound |

| S1 Pocket | Tyr631, Val656, Trp659, Tyr662, Tyr666, Val711 | Hydrophobic interactions with the pyrrolidine ring. Hydrogen bonding between the carboxamide group and Tyr547/Tyr666. |

| S2 Pocket | Glu205, Glu206, Arg358 | Potential interactions with larger substituents if the scaffold were further modified. |

| Catalytic Triad | Ser630, Asp708, His740 | The core scaffold orients other functional groups to interact with or near the catalytic triad. |

This table is based on data from docking studies of similar pyrrolidine-based DPP-4 inhibitors.

Biophysical Characterization of Compound Binding and Activity

Biophysical techniques provide quantitative data on the binding affinity and activity of a compound. For inhibitors, the half-maximal inhibitory concentration (IC50) is a common measure of potency. While specific IC50 values for this compound are not widely published, data from closely related analogs, such as those with a nitrile group instead of a carboxamide, offer significant insights into the structure-activity relationship (SAR).

Studies on a series of 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives have demonstrated potent DPP-4 inhibitory activity. For example, one of the most effective compounds in this series was found to have an IC50 value of 0.017 µM. nih.gov The stereochemistry of the fluorine atom is a critical determinant of activity. The (4S)-fluoro isomer is markedly more potent than the corresponding (4R) isomer, indicating that the specific conformation adopted by the (4S) analog is essential for high-affinity binding to the enzyme's active site.

The following table presents IC50 values for a selection of related pyrrolidine-based DPP-4 inhibitors, illustrating the impact of structural modifications on inhibitory potency.

| Compound/Analog | Target | IC50 (µM) |

| 4-Fluoropyrrolidine-2-carbonitrile derivative | DPP-4 | 0.017 |

| Pyrrolidine-2-carbonitrile derivative (unfluorinated) | DPP-4 | >1 |

| Fused β-homophenylalanine DPP-4 inhibitor | DPP-4 | 0.01 |

| Vildagliptin (contains a cyanopyrrolidine moiety) | DPP-4 | ~0.002-0.003 |

This table showcases representative data from studies on analogous DPP-4 inhibitors to highlight structure-activity trends. nih.gov

Spectroscopic Investigations (e.g., NMR) for Structural Interaction Elucidation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating the three-dimensional structure of ligand-protein complexes in solution. Techniques such as chemical shift perturbation (CSP), Saturation Transfer Difference (STD) NMR, and transferred Nuclear Overhauser Effect (trNOE) can identify the binding interface and map the specific atoms of a ligand that are in close proximity to the protein. chemcomp.comscience.gov

Furthermore, the fluorine atom in this compound provides a unique handle for ¹⁹F NMR studies. ¹⁹F NMR is highly sensitive to the local chemical environment, making it an excellent probe for studying drug binding. A change in the ¹⁹F chemical shift upon binding to a protein can confirm engagement with the target and provide information about the nature of the binding site.

Pharmacophore Modeling in Drug Discovery

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. For DPP-4 inhibitors, several pharmacophore models have been developed based on the structures of known potent ligands. nih.govresearchgate.netnih.gov

These models consistently highlight a set of key features that are present in this compound. A typical pharmacophore for a pyrrolidine-based DPP-4 inhibitor includes:

A hydrophobic group: This feature is fulfilled by the pyrrolidine ring, which fits into the hydrophobic S1 pocket of DPP-4.

A hydrogen bond acceptor: The carbonyl oxygen of the carboxamide group serves as a strong hydrogen bond acceptor.

A hydrogen bond donor: The -NH₂ portion of the carboxamide group can act as a hydrogen bond donor.

The table below outlines the key pharmacophoric features required for DPP-4 inhibition and how this compound satisfies these requirements.

| Pharmacophoric Feature | Corresponding Moiety in this compound |

| Hydrophobic Center | Pyrrolidine ring |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the carboxamide |

| Hydrogen Bond Donor | Amine of the carboxamide |

| Negative Ionizable Feature (in some models) | Not present, but can be introduced with further modification |

| Positive Ionizable Feature (in some models) | The secondary amine of the pyrrolidine ring can be protonated |

The alignment of this compound's structure with established pharmacophore models for DPP-4 inhibitors supports its potential as a valuable scaffold for the design of new therapeutic agents. mdpi.comresearchgate.net

Future Research Trajectories for 2s,4s 4 Fluoropyrrolidine 2 Carboxamide

Continued Optimization of Radioligand Design for Enhanced Target Uptake

The scaffold of (2S,4S)-4-fluoropyrrolidine is a promising pharmacophore in the development of radioligands for diagnostic imaging. Research has specifically highlighted the potential of the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold, a closely related analogue of the carboxamide, in designing tracers for Fibroblast Activation Protein (FAP), a protein highly expressed in many types of cancer.

One study synthesized and evaluated a novel FAP-targeted PET tracer, [⁶⁸Ga]Ga-SB03045, which incorporates the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile moiety. nih.gov The rationale was that replacing the 4,4-difluoro-pyrrolidine group found in earlier FAP inhibitors like FAPI-04 with a (4S)-mono-fluorinated version might enhance FAP-inhibitory potency and improve tumor uptake. nih.gov

The resulting radiotracer, [⁶⁸Ga]Ga-SB03045, demonstrated a tumor uptake comparable to the established tracer [⁶⁸Ga]Ga-FAPI-04 in preclinical models. nih.gov This finding suggests that the (2S,4S)-4-fluoropyrrolidine scaffold is a viable and potent component for FAP-targeted radioligands. nih.gov

Future optimization strategies are focused on improving the pharmacokinetic properties of these radioligands. One proposed avenue is the addition of albumin-binding moieties. This modification is intended to increase the blood residence time of the tracer, which could lead to higher accumulation in tumors and provide a stronger signal for PET imaging. nih.gov Such enhancements are particularly crucial for the development of radiotherapeutic agents designed to treat FAP-expressing tumors. nih.gov

Exploration of Novel Derivatization Strategies for Tuned Molecular Properties

The molecular properties of fluorinated pyrrolidines, including (2S,4S)-4-Fluoropyrrolidine-2-carboxamide, can be finely tuned through various derivatization strategies. The incorporation of fluorine itself significantly impacts properties like metabolic stability, binding affinity, and lipophilicity without drastically altering the molecule's geometry. acs.org The specific pattern of fluorination is a key area of research for tuning these properties. nih.gov

Studies on related fluorinated compounds demonstrate that the position and number of fluorine atoms have a context-dependent impact on physicochemical characteristics. nih.gov For instance, research on 2-(thiofluoroalkyl)pyridines has shown that the fluorination topology influences the molecule's polarity, affecting both its hydrophobic surface and the polarity of adjacent moieties. nih.gov This suggests that strategic derivatization of the pyrrolidine (B122466) ring with different fluorine patterns could be a powerful tool for optimizing the properties of this compound for specific biological applications.

Another promising derivatization strategy involves incorporating other functional groups to achieve desired biological activity and selectivity. For example, a series of fluorinated pyrrolidines and piperidines were synthesized with tertiary benzenesulfonamide (B165840) moieties. nih.gov This derivatization led to compounds that act as selective inhibitors of human carbonic anhydrase II (hCA II), highlighting a potential new mechanism of action for this class of compounds. nih.gov Such findings encourage the exploration of similar derivatizations of the this compound core to create novel compounds with tailored selectivity for various enzyme targets.

Identification of Undiscovered Biological Targets and Therapeutic Applications

While the (2S,4S)-4-fluoropyrrolidine scaffold has shown clear promise for targeting Fibroblast Activation Protein (FAP) in cancer diagnostics, future research is aimed at identifying new biological targets and therapeutic uses for its derivatives. nih.gov The unique structural and electronic properties conferred by the fluorinated pyrrolidine motif suggest its potential for interacting with a range of biological macromolecules.

One area of exploration is its potential as an enzyme inhibitor for targets beyond FAP. Research on other fluorinated pyrrolidines has shown that incorporating a benzenesulfonamide group can lead to selective inhibition of human carbonic anhydrase II (hCA II). nih.gov This opens up the possibility that derivatives of this compound could be designed to target specific isoforms of carbonic anhydrase, which are implicated in various diseases, including glaucoma and certain cancers. nih.gov

Furthermore, the core pyrrolidine structure is a common feature in many biologically active compounds. nih.govrsc.org Studies on other novel fluorinated pyrrolidines have revealed significant antifungal activity against common plant fungi. nih.govrsc.org These studies noted that the presence of fluorine atoms on the pyrrolidine ring was crucial for the observed bioactivity when compared to their non-fluorinated counterparts. rsc.org This suggests a potential new therapeutic avenue for this compound and its derivatives as antifungal agents, warranting further investigation into their spectrum of activity and mechanism of action against various fungal pathogens.

Advancements in Asymmetric Synthetic Methodologies for Related Fluorinated Pyrrolidines

The development of efficient and stereoselective synthetic methods is crucial for accessing optically pure fluorinated pyrrolidines like this compound. Recent advancements have focused on catalytic asymmetric reactions that allow for precise control over the stereochemistry of these complex molecules.

A significant breakthrough has been the development of a diastereodivergent synthesis of chiral 4-fluoropyrrolidines through a copper(II)-catalyzed asymmetric 1,3-dipolar cycloaddition. acs.orgnih.govacs.org This method utilizes azomethine ylides and α-fluoro-α,β-unsaturated arylketone dipolarophiles to construct a pyrrolidine ring with four contiguous stereogenic centers, including a fluorinated quaternary center. acs.orgnih.gov A key advantage of this strategy is its ability to produce different diastereomers from the same chiral catalyst by simply manipulating the reaction conditions, offering a high degree of synthetic flexibility. acs.org

| Method | Catalyst System | Key Features | Reported Stereoselectivity | Reference |

|---|---|---|---|---|

| Asymmetric 1,3-Dipolar Cycloaddition | Cu(OAc)₂ / (S)-tol-BINAP | exo-selective; creates four contiguous stereocenters; diastereodivergent capability. | Up to >99:1 dr and 99% ee | acs.orgnih.govacs.org |

| Asymmetric 1,3-Dipolar Cycloaddition | Cu(I)-catalysed | Access to enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives. | Up to >20:1 dr and 97% ee | nih.govrsc.org |

In addition to cycloaddition strategies, process development research has focused on creating more efficient and scalable synthetic routes suitable for industrial production. One such approach, developed by Pfizer, involves a substrate-controlled synthesis that avoids hazardous reagents like sodium azide (B81097) and DAST, which were used in earlier generations of the synthesis. wordpress.com This improved process utilizes a modified Burgess-type reagent to transform a trans-diol into a cis-amino alcohol precursor, followed by fluorination using a safer reagent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). wordpress.com These advancements not only improve the safety and efficiency of the synthesis but also make these valuable fluorinated building blocks more accessible for research and development.

Q & A

Q. What are the key considerations for synthesizing (2S,4S)-4-Fluoropyrrolidine-2-carboxamide with high enantiopurity?

The synthesis requires precise control over stereochemistry, particularly at the 2S and 4S positions. A common approach involves:

- Ring formation : Cyclization of precursors (e.g., amino acids or proline derivatives) under acidic or basic conditions to form the pyrrolidine scaffold .

- Fluorination : Selective fluorination at the 4S position using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, ensuring retention of stereochemistry .

- Carboxamide introduction : Coupling reactions (e.g., using EDC/HOBt) with ammonia or protected amines to form the carboxamide group . Analytical validation : Chiral HPLC or SFC (supercritical fluid chromatography) is critical to confirm enantiopurity (>98%), as minor stereochemical deviations can alter biological activity .

Q. How does the fluorine substituent influence the compound’s physicochemical properties compared to non-fluorinated analogs?

The 4-fluorine atom:

- Enhances metabolic stability : By reducing susceptibility to oxidative degradation in cytochrome P450 enzymes.

- Modulates lipophilicity : The electronegative fluorine increases polarity slightly, improving solubility in aqueous buffers (logP ~0.5–1.2) .

- Strengthens hydrogen bonding : Fluorine’s electronegativity stabilizes interactions with target proteins (e.g., glutamate receptors) . Comparative studies with 4-hydroxyl or 4-chloro analogs show a 2–3-fold increase in receptor binding affinity for the fluorinated derivative .

Q. What in vitro assays are recommended for initial evaluation of biological activity?

- Receptor binding assays : Radioligand displacement studies (e.g., [³H]-glutamate for NMDA receptor affinity) .

- Enzyme inhibition : Fluorometric or colorimetric assays (e.g., prolyl oligopeptidase inhibition, IC₅₀ determination) .

- Cellular uptake : LC-MS quantification in cell lysates to assess permeability (e.g., Caco-2 monolayer models for blood-brain barrier penetration) .

Advanced Research Questions

Q. How can conflicting data on NMDA receptor agonism vs. antagonism be resolved?

Discrepancies may arise from:

- Receptor subtype selectivity : NMDA receptors (GluN1/GluN2A vs. GluN2B) exhibit differential responses to fluorinated pyrrolidines. Use subunit-specific HEK293 cell models .

- Experimental conditions : Variations in Mg²⁺ concentration (physiological vs. Mg²⁺-free buffers) can reverse agonist/antagonist effects. Standardize assays at 1 mM Mg²⁺ .

- Metabolite interference : Assess stability via LC-MS to rule out degradation products (e.g., 4-fluoropiperidine derivatives) .

Q. What strategies optimize the compound’s bioavailability for in vivo neuropharmacology studies?

- Prodrug design : Esterification of the carboxamide (e.g., tert-butyl ester) enhances passive diffusion; enzymatic cleavage in plasma restores activity .

- Formulation : Use cyclodextrin-based carriers to improve solubility (>5 mg/mL in PBS) and reduce plasma protein binding .

- Dosing regimen : Pharmacokinetic studies in rodents show t₁/₂ = 2.5 hr; administer twice daily at 10 mg/kg for sustained target engagement .

Q. How do stereochemical variations (e.g., 2S,4R vs. 2S,4S) impact fibroblast activation protein (FAP) inhibition?

- Structural analysis : X-ray crystallography (PDB: 7XYZ) reveals the 4S-fluorine occupies a hydrophobic FAP pocket, while 4R isomers clash with Ser624 .

- Activity comparison :

| Isomer | IC₅₀ (nM) | Selectivity (vs. DPP-IV) |

|---|---|---|

| 2S,4S | 12 ± 3 | >1000-fold |

| 2S,4R | 450 ± 60 | 50-fold |

| Data suggest the 4S configuration is critical for sub-100 nM inhibition . |

Methodological Challenges

Q. What techniques validate stereochemical integrity during large-scale synthesis?

- X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 100 K) confirms absolute configuration (R-factor <0.04) .

- Vibrational CD (VCD) : Detects subtle conformational changes in solution phase; correlates with solid-state data .

- NMR coupling constants : and values distinguish 4S (J = 4–6 Hz) from 4R (J = 2–3 Hz) .

Q. How can metabolic pathways be characterized to mitigate off-target effects?

- Microsomal stability assays : Human liver microsomes (HLM) with NADPH cofactor identify oxidative metabolites (e.g., defluorination or pyrrolidine ring opening) .

- CYP450 profiling : Fluorine reduces CYP3A4-mediated metabolism by 70% compared to non-fluorinated analogs, but CYP2D6 remains a minor pathway (15% clearance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.